molecular formula C10H13NOS B14807171 4-Cyclopropoxy-5-methyl-2-(methylthio)pyridine

4-Cyclopropoxy-5-methyl-2-(methylthio)pyridine

Cat. No.: B14807171
M. Wt: 195.28 g/mol
InChI Key: KWVXFSNZPWYPAB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a cyclopropoxy group at the 4-position, a methyl group at the 5-position, and a methylsulfanyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by methylation and thiolation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Scientific Research Applications

4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the cyclopropoxy, methyl, and methylsulfanyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4-cyclopropyloxy-5-methyl-2-methylsulfanylpyridine

InChI

InChI=1S/C10H13NOS/c1-7-6-11-10(13-2)5-9(7)12-8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

KWVXFSNZPWYPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1OC2CC2)SC

Origin of Product

United States

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